molecular formula C8H6F2O2 B1426553 2,4-Difluoro-5-methoxybenzaldehyde CAS No. 177034-25-2

2,4-Difluoro-5-methoxybenzaldehyde

Cat. No. B1426553
M. Wt: 172.13 g/mol
InChI Key: UHJQBMHEDSFVHM-UHFFFAOYSA-N
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Description

“2,4-Difluoro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2,4-Difluoro-5-methoxybenzaldehyde” is 1S/C8H6F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,4-Difluoro-5-methoxybenzaldehyde” is a solid substance . It has a molecular weight of 172.13 . The exact physical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Moreover, the study on the conversion of plant biomass to furan derivatives and the potential of these derivatives in various industries including polymers, fuels, and pharmaceuticals, suggests a similar potential for research into 2,4-Difluoro-5-methoxybenzaldehyde and its applications in sustainable chemistry and material science (V. M. Chernyshev et al., 2017).

Additionally, the exploration of organic ultraviolet filters (OUVFs), including their toxic effects on marine and freshwater organisms, points towards the environmental impact and safety assessment of chemical compounds like 2,4-Difluoro-5-methoxybenzaldehyde in various applications, highlighting the importance of understanding their ecological risks (Megan Carve et al., 2020).

Safety And Hazards

“2,4-Difluoro-5-methoxybenzaldehyde” is classified under the GHS07 category . It has a hazard statement of H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-difluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQBMHEDSFVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727963
Record name 2,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-methoxybenzaldehyde

CAS RN

177034-25-2
Record name 2,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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